N-(3-ethoxy-4-methoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide
Description
N-(3-ethoxy-4-methoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazole moiety, and a substituted phenyl group, which collectively contribute to its diverse reactivity and functionality.
Properties
IUPAC Name |
N-(3-ethoxy-4-methoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-3-26-17-12-15(4-5-16(17)25-2)20-18(24)22-9-6-14(7-10-22)13-23-11-8-19-21-23/h4-5,8,11-12,14H,3,6-7,9-10,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNQNXJRFKDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)N2CCC(CC2)CN3C=CN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group: The triazole moiety is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Substitution on the Phenyl Ring: The ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions using ethyl and methyl halides, respectively.
Coupling Reactions: The final step involves coupling the substituted phenyl ring with the piperidine-triazole intermediate, typically using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for the click chemistry step and large-scale hydrogenation setups for the piperidine ring formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide, potentially leading to ring-opened products or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are typical for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-(3-ethoxy-4-methoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide has several applications across different scientific disciplines:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by binding to the active site or alter receptor signaling pathways.
Molecular Pathways: The compound might influence cellular pathways involved in inflammation, cell proliferation, or apoptosis, depending on its structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide: Lacks the ethoxy group, which may alter its reactivity and biological activity.
N-(3-ethoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide: Lacks the methoxy group, potentially affecting its solubility and interaction with biological targets.
N-(4-methoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide: The position of the methoxy group is different, which can influence its chemical properties and applications.
Uniqueness
N-(3-ethoxy-4-methoxyphenyl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and methoxy groups on the phenyl ring, along with the triazole and piperidine moieties, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
